molecular formula C4H3ClO3 B11725908 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)

2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)

Cat. No.: B11725908
M. Wt: 134.52 g/mol
InChI Key: XKOKWDCFCYFJTJ-UHFFFAOYSA-N
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Description

General Context of Furanone Derivatives in Chemical and Environmental Research

Furanones are a class of five-membered heterocyclic compounds that feature a lactone group. foreverest.net Depending on the position of the carbonyl group, they are broadly classified into 3(2H)-furanones and 2(5H)-furanones. foreverest.net These compounds are of significant interest in both chemical and environmental research due to their diverse origins and wide range of biological activities. nih.govresearchgate.net

In nature, furanone derivatives are found in various plants, marine organisms, and microorganisms. nih.gov They contribute to the flavor and aroma of many foods, such as strawberries, pineapple, and cooked meats. nih.govmdpi.com For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in many fruits. mdpi.com Beyond their sensory properties, many naturally occurring furanones exhibit important biological functions, including acting as signaling molecules. nih.gov Some furanones produced by marine algae can interfere with bacterial communication systems known as quorum sensing, thereby preventing the formation of biofilms. nih.govnih.gov This has spurred research into their potential as environmentally friendly anti-biofouling agents. nih.gov

From an environmental perspective, furanones are also studied as byproducts of chemical processes. A significant area of research involves the formation of chlorinated furanones during the disinfection of drinking water with chlorine. nih.govoup.com When chlorine reacts with natural organic matter, such as humic substances present in raw water sources, a variety of disinfection by-products (DBPs) are formed, including several halogenated furanones. oup.comnih.govwho.int

Significance of Halogenated Furanones as Reactive Organic Compounds

The introduction of halogen atoms (such as chlorine or bromine) onto the furanone ring structure significantly alters its chemical properties, leading to a class of compounds known as halogenated furanones. These compounds are particularly significant due to their high reactivity and their prevalence as environmental contaminants. nih.govmdpi.com

The reactivity of halogenated furanones stems from the presence of electronegative halogen atoms and a conjugated system involving a double bond and a carbonyl group. nih.govmdpi.com These structural features make them susceptible to various chemical transformations, including nucleophilic substitution. nih.govnih.gov This high reactivity is a key factor in their biological and environmental interactions.

Many halogenated furanones have been identified as potent inhibitors of bacterial quorum sensing. ingentaconnect.comnih.gov Research suggests they may covalently bind to key enzymes in bacteria, disrupting their ability to form biofilms. ingentaconnect.com This has led to investigations into their potential applications in medicine and industry to control bacterial growth and colonization. nih.govresearchgate.net

However, the most prominent significance of halogenated furanones in an environmental context is their formation as disinfection by-products (DBPs) in drinking water. nih.govwho.int Compounds like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX, are formed from the reaction of chlorine with natural organic matter in water. oup.comnih.govwho.int Although typically found at very low concentrations (nanogram-per-liter levels), MX and related compounds are of considerable interest due to their chemical properties and potential environmental impact. nih.govwho.int The study of these compounds is crucial for understanding the chemistry of water treatment and for developing strategies to manage the formation of potentially harmful DBPs. oup.com

Overview of 2(5H)-Furanone, 3-chloro-4-hydroxy- within the Butenolide Class

The compound 2(5H)-Furanone, 3-chloro-4-hydroxy- belongs to the butenolide class of lactones. wikipedia.orgdbpedia.org Butenolides are characterized by a four-carbon heterocyclic ring structure and are considered oxidized derivatives of furan. wikipedia.orgdbpedia.org The simplest member of this class is 2-furanone, often referred to simply as butenolide. wikipedia.orgstenutz.eu

The butenolide skeleton is a common structural motif found in a vast array of natural products, including the biochemically vital ascorbic acid (Vitamin C). wikipedia.orgdbpedia.org The core structure of 2(5H)-Furanone, 3-chloro-4-hydroxy- is a furanone ring with the carbonyl group at position 2 and the double bond between carbons 3 and 4. The specific substitutions on this ring are a chlorine atom at the C-3 position and a hydroxyl group at the C-4 position.

The chemical properties of this compound are dictated by the interplay of its functional groups: the lactone, the conjugated double bond, the chlorine atom, and the hydroxyl group. This combination of features places it within the broader family of highly reactive halogenated furanones. nih.govmdpi.com

Chemical Identity of 2(5H)-Furanone, 3-chloro-4-hydroxy-
IdentifierValue
Systematic Name3-chloro-4-hydroxy-2(5H)-furanone
Parent ClassButenolide wikipedia.orgdbpedia.org
Functional GroupsLactone, Alkene, Chloroalkene, Hydroxyl group
Core Structure2(5H)-Furanone foreverest.netchemeo.com

Scope and Academic Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of 2(5H)-Furanone, 3-chloro-4-hydroxy-, based on the established outline. The scope is strictly limited to the chemical and environmental aspects of the compound and its related chemical class.

The academic goals are as follows:

To situate furanone derivatives within the broader context of chemical and environmental science, highlighting their dual role as natural products and anthropogenic byproducts.

To explain the particular significance of halogenation on the reactivity and environmental relevance of furanones, establishing the importance of this subclass.

To precisely classify 2(5H)-Furanone, 3-chloro-4-hydroxy- within the butenolide family, detailing its core structure and key functional groups.

To adhere strictly to the specified content inclusions and exclusions, ensuring the information presented is confined to fundamental chemistry and environmental context without delving into toxicology, safety, or dosage.

This structured approach aims to deliver a clear, concise, and accurate chemical profile of the target compound, serving as a foundational reference for academic and research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3ClO3

Molecular Weight

134.52 g/mol

IUPAC Name

4-chloro-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h6H,1H2

InChI Key

XKOKWDCFCYFJTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)Cl)O

Origin of Product

United States

Nomenclature, Isomerism, and Fundamental Structural Features

Systematic IUPAC Nomenclature of 2(5H)-Furanone, 3-chloro-4-hydroxy-

The name "2(5H)-Furanone, 3-chloro-4-hydroxy-" is a semi-systematic name used in chemical indexing. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is 3-Chloro-4-hydroxyfuran-2(5H)-one .

This nomenclature is derived from the parent heterocycle "furan-2(5H)-one," indicating a five-membered ring containing an oxygen atom and a carbonyl group at the 2-position, with the saturation indicated at the 5-position. The substituents are then named and numbered according to their positions on this ring, leading to "3-chloro" and "4-hydroxy."

It is important to note that due to tautomerism, other systematic names may be encountered for its isomeric forms. For instance, a closely related compound, 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone, is systematically named 4-chloro-3-(chloromethyl)-2-hydroxy-2H-furan-5-one, suggesting that the hydroxy group can exist in different positions leading to different tautomers. nih.gov

Electronic Structure and Bonding Characteristics

The electronic landscape of 3-chloro-4-hydroxyfuran-2(5H)-one is significantly influenced by its array of functional groups. The furanone ring itself contains a conjugated system involving the carbon-carbon double bond and the carbonyl group (an α,β-unsaturated lactone system). This conjugation delocalizes pi-electron density across these atoms.

The presence of the chlorine atom at the 3-position and the hydroxyl group at the 4-position introduces further electronic effects:

Chlorine Atom: As an electronegative halogen, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which polarizes the C-Cl bond and influences the electron density of the entire ring. It can also exhibit a weak, opposing electron-donating mesomeric effect (+M) due to its lone pairs, but the inductive effect is generally dominant in influencing reactivity.

Hydroxyl Group: The hydroxyl group can participate in resonance by donating a lone pair of electrons from the oxygen atom to the double bond, exhibiting a +M effect. This electron donation increases the electron density of the ring system. It also has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.

Table 1: Key Structural and Electronic Features of 3-Chloro-4-hydroxyfuran-2(5H)-one
FeatureDescription
Core Structure 2(5H)-Furanone (α,β-unsaturated γ-lactone)
Key Functional Groups Carbonyl (C=O), Alkene (C=C), Chloro (C-Cl), Hydroxyl (C-OH)
Conjugation The C=C double bond is conjugated with the C=O group.
Inductive Effects -I effect from the chlorine and oxygen atoms.
Mesomeric Effects +M effect from the hydroxyl group and a weaker +M effect from the chlorine atom.

Tautomeric Equilibria and Ring-Chain Isomerism in Solution

A critical aspect of the chemistry of 3-chloro-4-hydroxyfuran-2(5H)-one is its existence in various isomeric forms in solution, primarily through tautomerism and ring-chain isomerism.

Keto-Enol Tautomerism: The presence of a hydroxyl group adjacent to a double bond allows for keto-enol tautomerism. The "enol" form (as depicted in 3-chloro-4-hydroxyfuran-2(5H)-one) can potentially equilibrate with a "keto" tautomer, 3-chloro-2,4(3H,5H)-furandione. This equilibrium is often influenced by the solvent and pH. chemicalbook.com Generally, the keto tautomer is more stable, but factors like intramolecular hydrogen bonding and conjugation can favor the enol form. libretexts.org For some hydroxyfuranones, the enol form is the predominant species observed. nih.gov

Ring-Chain Isomerism: In solution, particularly under varying pH conditions, hydroxyfuranones can exist in equilibrium with an acyclic, open-chain form. nih.gov For 3-chloro-4-hydroxyfuran-2(5H)-one, this equilibrium would involve the opening of the lactone ring to form a substituted butenoic acid derivative. For instance, the related compound 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) exists in equilibrium with its acyclic form, (Z)-2,3-dichoro-4-oxobutenoic acid. mdpi.com This equilibrium is pH-dependent, with the ring-opened form being more prevalent in the presence of a base. nih.gov

Table 2: Tautomeric and Isomeric Equilibria
Equilibrium TypeCyclic FormAcyclic/Tautomeric FormConditions Favoring Acyclic/Tautomeric Form
Keto-Enol Tautomerism 3-Chloro-4-hydroxyfuran-2(5H)-one (Enol)3-Chloro-2,4(3H,5H)-furandione (Keto)Solvent and pH dependent
Ring-Chain Isomerism 3-Chloro-4-hydroxyfuran-2(5H)-oneSubstituted 4-oxobutenoic acidBasic conditions

Conformational Analysis and Stereochemical Considerations

The five-membered furanone ring is not perfectly planar and can adopt envelope or twist conformations to relieve ring strain. The specific conformation will be influenced by the steric and electronic interactions of the substituents.

A key stereochemical feature of 3-chloro-4-hydroxyfuran-2(5H)-one is the presence of a chiral center at the C5 carbon, which bears the hydroxyl group. This means the compound can exist as a pair of enantiomers: (R)-3-chloro-4-hydroxyfuran-2(5H)-one and (S)-3-chloro-4-hydroxyfuran-2(5H)-one. Unless a stereospecific synthesis is employed, the compound will exist as a racemic mixture of these two enantiomers. The biological activity of such chiral molecules can often differ significantly between enantiomers.

Synthetic Methodologies and Precursor Chemistry

Laboratory Synthesis Routes for 3-Chloro-4-hydroxy-2(5H)-furanone

While direct, high-yield synthetic routes specifically targeting 3-chloro-4-hydroxy-2(5H)-furanone are not extensively documented, related isomers and analogs have been successfully synthesized, offering insight into potential pathways. One notable method involves the oxidation of furfural (B47365), which can yield chlorinated and hydroxylated furanone structures.

A detailed investigation into the oxidation of furfural using manganese dioxide (MnO₂) in the presence of hydrochloric acid (HCl) has shown this to be a two-step reaction. Initially, 4-chloro-5-hydroxy-2(5H)-furanone is formed. Subsequent heating of the reaction mixture at 60–80 °C leads to the formation of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA) as the major product, with a small amount of 3-chloro-5-hydroxy-2(5H)-furanone also being produced. mdpi.com This suggests that manipulation of reaction conditions could potentially favor the formation of mono-chlorinated hydroxy furanones.

The synthesis of the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a structurally similar compound, has been achieved in five steps starting from tetrachloroacetone and a Wittig reagent, demonstrating a multi-step approach to complex halogenated furanones. cdnsciencepub.com

Mechanistic Pathways of Halogenated Furanone Formation in Complex Organic Matrices

Halogenated furanones, including the highly mutagenic compound MX, are known to form during the chlorine-based disinfection of drinking water. acs.orgwho.int Their formation is a complex process resulting from the reaction of chlorine with naturally occurring organic matter (NOM) and bromide present in the raw water. acs.org

Studies have shown that treatment methods significantly affect the formation of these compounds. Water treatment plants that use ozonation to degrade furanone precursors before the final chlorination or chloramination stages produce much lower levels of these halogenated mutagens. acs.org

Precursors and Reaction Conditions Influencing Furanone Ring Formation

The formation of the furanone ring can proceed through various pathways, with different precursors and conditions depending on the chemical environment.

In the context of food chemistry, the Maillard reaction is a primary route for the formation of hydroxyfuranones. imreblank.ch This non-enzymatic browning reaction involves the condensation of reducing sugars with amino acids upon heating. Key precursors and intermediates have been identified in this complex cascade of reactions. imreblank.chnih.govsandiego.edu

Reaction PathwayPrecursorsKey IntermediatesConditionsResulting Furanones
Maillard ReactionPentose sugars (e.g., D-xylose), Hexose sugars (e.g., fructose), Amino acids (e.g., glycine, L-alanine)1-Deoxyosones (via 2,3-enolisation), Amadori compoundsHeating (e.g., 90°C), Aqueous phosphate (B84403) buffer (pH 7)4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol)

In the formation of halogenated furanones during water disinfection, the precursors are less defined, consisting of the heterogeneous mixture of molecules that constitute natural organic matter. acs.org However, the reaction conditions have been studied in detail, particularly for the formation of MX.

Reaction PathwayPrecursorsConditions
Water ChlorinationNatural Organic Matter (NOM), Chlorine, BromideOptimal pH: 2, Optimal Temperature: 45°C, C/Cl ratio: 1/4, Reaction Time: 12 hours

A positive correlation exists between the total organic carbon (TOC) content of the water and the yield of MX, indicating that the concentration of organic precursors is a critical factor. who.int

Catalytic Approaches in Furanone Synthesis

Catalysis offers powerful tools for the synthesis and functionalization of furanone rings, enabling reactions under mild conditions with high selectivity. Various catalytic systems have been developed for these purposes.

Lewis acid catalysis is frequently employed. For instance, the Mukaiyama aldol (B89426) reaction, which involves the alkylation of 3,4-dihalogeno-5-hydroxy-2(5H)-furanones with silylated enol ethers, is catalyzed by Lewis acids such as zinc chloride or scandium triflate. mdpi.com Similarly, triphenylphosphine (B44618) hydrobromide (TPHB) acts as a Lewis acid catalyst in the synthesis of furanone glycoconjugates. nih.gov

Metal-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds on the furanone scaffold. Palladium catalysts, for example, are used in Suzuki reactions to couple phenylboronic acid with mucochloric acid under phase-transfer conditions. researchgate.net Indium catalysts facilitate Barbier-type reactions for the C5-alkylation of furanones using allyl bromides. mdpi.comnih.gov

Other notable catalytic approaches include:

TS-1 catalyst: Used for the oxidation of furfural to produce 5-hydroxy-2(5H)-furanone with high yield at room temperature. chemrxiv.org

Copper(II) triflate (Cu(OTf)₂) and diphenyl phosphate (DPP-H): This combination catalyzes a tandem oxa-Nazarov cyclization and dibromination to yield 2,4-dibromo-3(2H)-furanones. organic-chemistry.org

Photocatalysis: Emerging methods utilize organic photocatalysts and LED irradiation for transformations like the oxidative dehalogenation of brominated heterocycles, offering a more sustainable synthetic route to furanone scaffolds. eventsair.com

These catalytic methods provide versatile strategies for synthesizing a wide array of functionalized furanones, which are valuable for further chemical transformations and biological studies.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions on the Furanone Ring

The furanone ring in compounds like 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) is susceptible to nucleophilic attack, primarily involving the displacement of the halogen atoms at the C3 and C4 positions. nih.gov The reactivity of these positions can be modulated by the reaction conditions and the nature of the nucleophile. nih.gov

Various nucleophiles, including amines, thiols, and azides, have been shown to react with halogenated 2(5H)-furanones. For instance, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines in toluene (B28343) at room temperature to yield the corresponding 5-amino derivatives. nih.gov Similarly, reactions with thiols can lead to substitution at either the C4 or C5 position, depending on the conditions. The reaction of mucochloric acid with 2-mercaptoethanol (B42355) in the presence of triethylamine (B128534) results in substitution at the C4 carbon. nih.gov

Nitrogen-centered nucleophiles are also effective. 3,4,5-Trichloro-2(5H)-furanone reacts with sodium azide (B81097) in methanol (B129727) to give substitution at the C4 position. If an excess of sodium azide is used, the chlorine at the C5 position can also be replaced by an azido (B1232118) group. nih.gov Hydrazine (B178648) and its derivatives react with mucochloric acid to form pyridazones. nih.gov The reaction of mucochloric acid's open-chain form with nucleosides like adenosine (B11128) and cytidine (B196190) involves the alkylation of their amino groups. nih.govnih.gov

Below is a summary of representative nucleophilic substitution reactions.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileSubstrateReaction ConditionsPosition of SubstitutionProduct Type
Secondary Amines5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanoneToluene, Room TemperatureC55-Amino-3,4-dichloro-2(5H)-furanone
2-MercaptoethanolMucochloric Acid (MCA)Triethylamine, AcetoneC44-Thio-substituted derivative
Sodium Azide (NaN₃)3,4,5-Trichloro-2(5H)-furanoneMethanolC44-Azido derivative
Sodium Azide (excess)3,4,5-Trichloro-2(5H)-furanoneMethanolC4 and C54,5-Diazido derivative
HydrazineMucochloric Acid (MCA)-Ring TransformationPyridazone
Phosphites (e.g., Trimethoxyphosphite)3,4,5-Trichloro-2(5H)-furanone-C4Phosphonate derivative

Electrophilic and Radical Reactions Involving the Double Bond

The endocyclic double bond in the 2(5H)-furanone ring is conjugated with the carbonyl group and is influenced by the electron-withdrawing effects of the adjacent halogen atoms. nih.govmdpi.com This electronic configuration renders the double bond electron-deficient, making it generally unreactive towards typical electrophilic addition reactions that are characteristic of electron-rich alkenes. The literature on these compounds predominantly focuses on their behavior as substrates for nucleophilic attack rather than as nucleophiles themselves. Radical reactions involving the double bond are also not widely reported, with the main reactive pathways involving the functional groups and labile halogen substituents.

Hydrolytic Degradation Mechanisms and Kinetic Studies

Halogenated hydroxyfuranones undergo degradation in aqueous solutions, a process that is significantly influenced by pH. who.intnih.gov For the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), hydrolytic degradation is a key transformation pathway in water. who.intnih.gov Kinetic studies have shown that at pH 8 and 23 °C, the half-life of MX is approximately 6 days. who.intnih.gov

The degradation process often involves the opening of the furanone ring. For instance, under alkaline conditions, esters of mucochloric acid are known to degrade beyond simple saponification. The reaction with excess alkali can lead to the formation of sodium formate, sodium chloride, and the disodium (B8443419) salt of α-hydroxy-β-chloroacrylic acid. sci-hub.st Metabolic studies of MX have identified degradation products such as 2-hydroxy-3-formyl-4-oxo-2-butenoic acid, indicating that ring cleavage is a critical step in its biotransformation. nih.gov

Isomerization Processes and pH-Dependent Transformations

One of the most significant aspects of the chemistry of 5-hydroxy-2(5H)-furanones is their existence in a pH-dependent equilibrium between a cyclic lactone form and an open-chain carboxylic acid form. nih.govmdpi.comnih.gov This ring-chain tautomerism is crucial to their reactivity.

In acidic solutions, the cyclic furanone structure is the dominant species. nih.gov As the pH increases towards neutral or physiological conditions, the equilibrium shifts towards the deprotonated, open-chain form. nih.govmdpi.comnih.gov For mucochloric acid (MCA), the cyclic form is in equilibrium with (Z)-2,3-dichloro-4-oxobutenoic acid. nih.govmdpi.com The pKa for this equilibrium is reported to be 3.95. nih.govmdpi.com A similar equilibrium exists for 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), which exists primarily in its open-chain form, Z-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid, at physiological pH. nih.gov This open-chain Z-isomer can further undergo geometric isomerization to the corresponding E-isomer. nih.gov This pH-dependent behavior means that the reactive species present in a solution can be controlled by adjusting the acidity. nih.govmdpi.comnih.gov

Table 2: pH-Dependent Equilibria of Halogenated Hydroxyfuranones

CompoundDominant Form (Acidic pH)Dominant Form (Neutral/Alkaline pH)pKa
Mucochloric Acid (MCA)Cyclic: 3,4-dichloro-5-hydroxy-2(5H)-furanoneAcyclic: (Z)-2,3-dichloro-4-oxobutenoic acid3.95
Mucobromic Acid (MBA)Cyclic: 3,4-dibromo-5-hydroxy-2(5H)-furanoneAcyclic: (Z)-2,3-dibromo-4-oxobutenoic acid4.27
Mutagen X (MX)Cyclic: 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanoneAcyclic: (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid-

Reactions at the Hydroxyl and Carbonyl Functional Groups

The C5-hydroxyl group and the C2-carbonyl group are key sites of reactivity. The hydroxyl group, being part of a hemiacetal structure, exhibits properties typical of an alcohol and can be readily transformed. nih.govmdpi.com

Reactions at the C5-hydroxyl group include:

Esterification and Carbonate Formation : The hydroxyl group can be converted into esters and carbonates. For example, reaction with methyl chloroformate yields a 5-methoxycarbonyloxy derivative. This transformation is synthetically useful as the resulting carbonate group is a good leaving group, facilitating subsequent nucleophilic substitution at the C5 position. nih.gov

Etherification : Ethers can be prepared by reacting with alcohols under acidic conditions. sci-hub.st

C-C Bond Formation : In the presence of Lewis or Brønsted acids, the hydroxyl group can be substituted by arenes and heteroarenes, such as methoxybenzene or indole, to form a new carbon-carbon bond at the C5 position. nih.govmdpi.com Other C-C bond-forming reactions at this position include the Mukaiyama aldol (B89426) reaction with silyl (B83357) enol ethers and Barbier-type reactions with allyl bromides. mdpi.com

The reactivity of the carbonyl group is most evident in the context of the open-chain aldehyde form. Mucochloric acid's acyclic isomer behaves as an aldehyde and can undergo condensation reactions. acs.org For example, it reacts with compounds containing a reactive methinyl hydrogen (alpha to a carbonyl, nitro, or cyano group) in alkaline solution to form 5-substituted 3,4-dichloro-2(5H)-furanones. acs.org

Table 3: Selected Reactions at the C5-Hydroxyl Group

Reagent(s)Catalyst/ConditionsReaction TypeProduct
Methyl ChloroformateDiisopropylethylamineCarbonate Formation5-Methoxycarbonyloxy derivative
Alcohols (e.g., Methanol)AcidicEtherification5-Alkoxy derivative
Arenes (e.g., Methoxybenzene)Lewis or Brønsted AcidArylation (C-C formation)5-Aryl derivative
Silyl Enol EthersLewis AcidMukaiyama Aldol Reaction5-Alkylated derivative
Allyl BromidesTin or IndiumBarbier-type Allylation5-Allyl derivative

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. Both proton (¹H) and carbon-13 (¹³C) NMR have been utilized to assign the specific atoms within the molecule's furanone ring and its substituents. who.int

Detailed ¹³C NMR studies, performed in deuterated chloroform (B151607) (CDCl₃), have provided definitive assignments for the carbon skeleton of the molecule. cdnsciencepub.com The analysis reveals distinct signals for the five carbon atoms of the furanone core and the dichloromethyl group, with specific chemical shifts (δ) and coupling constants (J) that confirm the compound's structure. cdnsciencepub.com The lactol carbon (C5), bonded to the hydroxyl group, shows a characteristic downfield shift and coupling with its attached proton. cdnsciencepub.com The olefinic carbons (C3 and C4) and the carbonyl carbon (C2) also exhibit signals at expected chemical shifts, providing a complete structural map. cdnsciencepub.com

Table 1: ¹³C NMR Spectroscopic Data for 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in CDCl₃ cdnsciencepub.com

Carbon Atom Assignment Chemical Shift (δ) in ppm Multiplicity and Coupling Constants (J) in Hz
C5 (CHOH) 97.41 doublet, ¹J(C,H) = 178.8, ²J(C,H) = 3.85
C4 (C=C-CHCl₂) 125.19 doublet of doublets, J = 0.83, J = 3.02
C3 (=C-Cl) 150.45 broad singlet

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and investigating the fragmentation patterns of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. Electron impact (EI) ionization is a common method used for this compound, generating a unique mass spectrum that serves as a molecular fingerprint. cdnsciencepub.com

The analysis via quadrupole mass spectrometers provides evidence of the molecular ion and characteristic fragment ions resulting from the cleavage of the molecule. cdnsciencepub.com The fragmentation pattern is crucial for confirming the identity of the compound, especially when comparing a synthesized standard to an unknown sample isolated from an environmental matrix. cdnsciencepub.com While the molecular ion peak can be observed, the spectrum is often characterized by fragment ions resulting from the loss of chlorine atoms, the dichloromethyl group, or other neutral fragments. The study of these fragmentation pathways provides valuable insight into the molecule's structure and stability. imreblank.ch

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups and conjugated systems within the 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone molecule. who.int

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These include a strong absorption for the carbonyl (C=O) stretching of the lactone ring, typically in the region of 1720-1750 cm⁻¹. Other significant bands include those for the carbon-carbon double bond (C=C) stretching (around 1610-1660 cm⁻¹) and the hydroxyl (O-H) group stretching. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the conjugated π-electron system in the molecule. The α,β-unsaturated carbonyl system of the furanone ring gives rise to a characteristic absorption maximum (λₘₐₓ). For synthetic precursors to 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, UV absorption maxima have been recorded in the range of 223-232.5 nm. cdnsciencepub.com The final compound has a UV spectrum identical to that of the mutagen isolated from environmental sources, confirming the presence of the same chromophore. cdnsciencepub.com

Chromatographic Separations for Isolation and Purification (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the isolation, purification, and analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.

Gas Chromatography (GC) : GC, particularly when coupled with mass spectrometry (GC-MS), is the predominant method for analyzing this compound in water samples. who.int However, the molecule is known to be thermolabile, which can pose challenges for GC analysis. who.int To overcome this, derivatization is a common strategy. The hydroxyl group is often methylated or silylated to increase volatility and thermal stability, allowing for reproducible and sensitive analysis. who.intnih.gov For instance, the trimethylsilyl (B98337) (TMS) derivative of the compound has been used to establish an identical GC retention time with the isolated mutagen. cdnsciencepub.com

Column Chromatography : For purification during chemical synthesis, flash column chromatography is employed. Using a silica (B1680970) gel stationary phase and a solvent system such as ethyl acetate-hexane, precursors and the final product can be effectively isolated from reaction mixtures. cdnsciencepub.com

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Enhanced Selectivity

For unambiguous identification and precise quantification, especially at the very low concentrations (ng/L) found in environmental samples, high-resolution and tandem mass spectrometry techniques are essential. who.intnih.gov

High-Resolution Mass Spectrometry (HRMS) : GC coupled to HRMS is a powerful tool for the analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. who.int HRMS provides a highly accurate mass measurement of the molecular ion and fragment ions, which allows for the determination of the elemental composition and helps to distinguish the target compound from isobaric interferences in complex samples.

Tandem Mass Spectrometry (MS/MS) : Tandem mass spectrometry has emerged as a robust and sensitive alternative to HRMS. nih.govnih.gov Techniques such as GC coupled to an ion trap detector (ITD-MS/MS) or a triple quadrupole (QqQ-MS/MS) are used for selective determination. nih.govnih.gov In this approach, a specific precursor ion from the initial mass spectrum is selected and then fragmented to produce a unique set of product ions. nih.gov By monitoring specific mass transitions (from precursor to product ion), exceptional selectivity and sensitivity can be achieved, enabling detection limits in the sub-ng/L range and confirming the compound's identity with high confidence. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic characteristics of furanone derivatives. researchgate.netfigshare.com Methods like DFT using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p), cc-pVTZ) are commonly used to compute the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. globalresearchonline.netresearchgate.netresearchgate.netfinechem-mirea.ru

The presence of substituents on the furanone ring, such as the chloro and hydroxy groups in 2(5H)-Furanone, 3-chloro-4-hydroxy-, significantly influences its electronic properties. The chlorine atom acts as an electron-withdrawing group, which can affect the molecule's reactivity towards nucleophiles. Computational models can quantify these effects by calculating various electronic descriptors.

Key electronic properties derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1. Illustrative Theoretical Molecular and Electronic Parameters for a Substituted Furanone Derivative (Calculated using DFT/B3LYP).
ParameterCalculated Value
Bond Length C=O (Å)1.215
Bond Length C=C (Å)1.348
Bond Angle O-C=O (°)125.6
HOMO Energy (eV)-6.85
LUMO Energy (eV)-1.98
HOMO-LUMO Gap (eV)4.87
Dipole Moment (Debye)3.45

Computational Studies on Reaction Pathways and Transition State Analysis

Theoretical methods are invaluable for elucidating the complex reaction mechanisms of highly functionalized molecules like halogenated furanones. nih.govmdpi.comrsc.org For many hydroxy-furanones, a key aspect of their reactivity is the equilibrium between their cyclic lactone form and an open-chain acyclic keto-acid form, a process that can be modeled computationally. nih.govmdpi.com This equilibrium is often crucial for reactions with nucleophiles, such as amino acids or nucleobases. nih.govnih.gov

Computational studies can map the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net The analysis of the transition state—the highest energy point along the reaction coordinate—is critical for understanding the reaction's feasibility and kinetics. libretexts.orgyoutube.com By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined.

For 2(5H)-Furanone, 3-chloro-4-hydroxy-, computational studies would likely focus on:

Nucleophilic Substitution: Modeling the reaction pathways for the displacement of the chlorine atom by various nucleophiles. libretexts.org These reactions often proceed via an associative SN2-type mechanism, which can be confirmed by analyzing the geometry of the calculated transition state. youtube.comrsc.org

Ring-Opening and Transformation: Investigating the energetics of the ring-opening to the acyclic form and subsequent reactions. nih.gov For example, reactions of related compounds like mucochloric acid with hydrazine (B178648) have been shown to lead to ring transformations into pyridazinone derivatives, a process that can be explored computationally. nih.gov

The insights gained from these studies help rationalize experimental observations and predict the outcomes of new chemical transformations. rsc.org

Molecular Dynamics Simulations of Furanone Interactions

While quantum mechanics is ideal for studying the electronic structure and reactivity of a single molecule, molecular dynamics (MD) simulations are employed to explore the behavior of molecules over time, particularly in a biological or solution-phase environment. nih.govrsc.org MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For a compound like 2(5H)-Furanone, 3-chloro-4-hydroxy-, MD simulations can provide critical insights into:

Conformational Dynamics: Exploring the flexibility of the molecule and the relative stability of different conformations over time.

Interactions with Biomolecules: Simulating the binding of the furanone to a biological target, such as the active site of an enzyme or a DNA strand. nih.gov These simulations can predict the preferred binding pose, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. rsc.org

Analyses of MD trajectories, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis, can confirm the stability of the molecule's binding mode within a biological target. nih.gov

Prediction of Spectroscopic Parameters via Theoretical Approaches

Computational chemistry is widely used to predict various spectroscopic properties, which serves as a powerful aid in the structural elucidation and characterization of novel compounds. globalresearchonline.netresearchgate.net Theoretical calculations can generate predicted spectra (NMR, IR, Raman) that can be compared directly with experimental data. researchgate.netmdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations are highly effective at predicting vibrational frequencies. researchgate.net By performing a frequency calculation on the optimized geometry, a full set of vibrational modes and their corresponding IR intensities and Raman activities can be obtained. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. researchgate.net This correlation allows for the confident assignment of specific spectral bands to the vibrations of functional groups within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application. globalresearchonline.netmdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate magnetic shielding tensors, which are then converted into chemical shifts relative to a standard (e.g., tetramethylsilane, TMS). These theoretical predictions are often in good agreement with experimental values and are particularly useful for assigning signals in complex molecules and for studying the effects of different substituents on chemical shifts. mdpi.com

Table 2. Comparison of Representative Experimental and Theoretically Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Heterocyclic Compound.
Vibrational Mode AssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
O-H Stretch34503465
C=O Stretch17551768
C=C Stretch16801692
C-O Stretch12451255
C-Cl Stretch780788

Data is illustrative and based on typical results from DFT (B3LYP) calculations for similar structures. researchgate.net

Biological Interactions and Mechanistic Insights in Vitro Studies

Molecular Mechanisms of DNA Adduct Formation by Halogenated Furanones

Halogenated furanones are recognized for their genotoxic activity, which is rooted in their ability to form covalent adducts with DNA. The reactivity of the furanone ring structure, particularly in its closed-ring lactone form, is believed to be crucial for its mutagenicity. nih.gov Studies on analogues of 3-chloro-4-hydroxy-2(5H)-furanone provide insight into these mechanisms.

Research on 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF), a structural analogue, has demonstrated its capacity to react with 2'-deoxyadenosine (B1664071) in aqueous solutions, forming three primary adducts. These have been identified as 3-(2-deoxy-β-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine (pfA-dR), 3-(2-deoxy-β-D-ribofuranosyl)-7H-8-carboxy[2,1-i]pyrimidopurine (pcA-dR), and 4-(N6-2-deoxyadenosinyl)-3-formyl-2-hydroxy-3-butenoic acid (OH-fbaA-dR). One of these, pfA-dR, was also detected in calf thymus DNA that had been reacted with CMCF.

The highly mutagenic compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) is known to induce DNA damage, including strand breaks and apurinic/apyrimidinic (AP) sites. nih.gov Research indicates that MX induces AP sites in significant excess of direct strand breaks, which may contribute to its mutagenic potential. nih.gov The guanine (B1146940) moiety in DNA is suggested to be a primary target for adduct formation by MX. nih.gov The chemical structure of these furanones, particularly the presence of halogens and a conjugated carbonyl group, renders them susceptible to nucleophilic attack by DNA bases. mdpi.comnih.gov In the presence of a base, the cyclic furanone can exist in equilibrium with an open-ring acyclic form, which can react with the amino groups of nucleosides like adenosine (B11128) and cytidine (B196190) through a cascade of reactions. mdpi.comnih.gov

Table 1: DNA Adducts Identified from Reactions with Halogenated Furanones

Interactions with Cellular Components: Proteins and Enzymes

The high reactivity of the 3,4-dihalo-5-hydroxy-2(5H)-furanone structure makes it a likely candidate for interactions with various cellular nucleophiles beyond DNA, including proteins and enzymes. mdpi.com The furanone ring can be attacked by nucleophilic amino acid residues, leading to covalent modification of proteins and potential inhibition of enzyme function.

This reactivity is a proposed mechanism for the antimicrobial effects observed in furanone derivatives. Experimental results suggest that the inhibition of bacterial growth and biofilm formation by these compounds is caused by their interaction with regulatory proteins. mdpi.com Furthermore, derivatives of 2(5H)-furanone have been shown to cause damage to intracellular proteins in bacteria. nih.gov While specific protein targets of 3-chloro-4-hydroxy-2(5H)-furanone have not been fully elucidated, the general reactivity of the furanone scaffold suggests a broad potential for such interactions. Derivatives of 3,4-dihalogeno-2(5H)-furanone have been noted to exhibit various anticancer activities by inhibiting key enzymes such as kinases and topoisomerase I. mdpi.comnih.gov

Modulation of Cellular Signaling Pathways and Regulatory Processes

Halogenated furanones can influence cellular signaling pathways, which may underlie some of their biological effects. The inhibition of gap junctional intercellular communication (GJIC) by chlorohydroxyfuranones (CHFs) has been linked to the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Studies on WB-F344 rat liver epithelial cells showed that a specific MEK1 inhibitor, PD98059, significantly reduced the inhibition of GJIC caused by four different CHFs, including MX and MCA. This indicates that the activation of the MAPK pathway is a necessary step in the mechanism of GJIC inhibition by these compounds. nih.gov

Furthermore, exposure to MX has been shown to induce a dose-dependent decrease in glutathione (B108866) levels in human white blood cells. While this points to an interaction with cellular redox systems, the depletion of glutathione was not found to be the direct cause of observed DNA damage in that specific study.

Inhibition of Gap Junctional Intercellular Communication (GJIC) Mechanisms

A significant biological effect of several chlorohydroxyfuranones is the potent inhibition of gap junctional intercellular communication (GJIC), a process essential for maintaining tissue homeostasis. nih.gov In vitro studies using BALB/c 3T3 cells demonstrated that compounds like MX, MCA, CMCF, and MCF all inhibit GJIC in a dose-dependent manner. nih.govresearchgate.net

The potency of this inhibition varies significantly with the specific chemical structure. MX is an exceptionally potent inhibitor, active at nanomolar concentrations and comparable in strength to the well-known tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov The inhibitory effect can be rapid, occurring after just a 30-minute exposure. nih.govresearchgate.net In rat liver epithelial cells, these furanones were found to cause a concentration-dependent degradation of the connexin43 (Cx43) protein, a key component of gap junctions, without changing the level of Cx43 mRNA. nih.gov This disruption of cell-to-cell communication is considered a potential non-genotoxic mechanism contributing to tumor promotion. nih.govnih.gov

Table 2: Relative Potency of Chlorohydroxyfuranones (CHFs) in Inhibiting GJIC in BALB/c 3T3 Cells

Mechanisms Underlying Cell Transformation Phenomena in Model Systems

Certain halogenated furanones have demonstrated the ability to induce neoplastic transformation in cultured mammalian cells. who.int In vitro two-stage cell transformation assays using BALB/c 3T3 cells have shown that MX possesses both tumor initiation and promotion activities. nih.govoup.comoup.com

In these assays, MX produced statistically significant positive responses when used either as an initiator (followed by treatment with the promoter TPA) or as a promoter (following treatment with the initiator 3-methylcholanthrene). nih.gov The promoting ability of furanones like MX and MCA is consistent with their potent inhibition of GJIC, as disrupted intercellular communication is a hallmark of tumor promotion. nih.govnih.gov The finding that MX inhibits metabolic cooperation between cells further supports its role as a tumor promoter. nih.govnih.gov These in vitro cell transformation studies provide mechanistic support for the carcinogenic potential of certain halogenated furanones. nih.gov

Antimicrobial Mechanisms of Action of Furanone Derivatives on Bacterial Systems

Derivatives of 2(5H)-furanone are known to possess significant antimicrobial properties, particularly against Gram-positive bacteria. nih.govresearchgate.net The proposed mechanism of action involves the generation of intracellular stress and damage to key cellular components.

One study on a complex chlorinated 2(5H)-furanone derivative, F105, demonstrated that its antibacterial activity against Staphylococcus aureus is mediated by the production of reactive oxygen species (ROS). nih.gov The resulting oxidative stress leads to consequent damage of intracellular proteins, disrupting cellular function and leading to cell death. nih.gov This mechanism appears to be selective; the same study showed that F105 was highly active against a range of Gram-positive bacteria (S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteus) but had no effect on Gram-negative bacteria even at high concentrations. nih.gov The ability of the furanone core structure to interact with and potentially inhibit regulatory proteins is also considered a key factor in its ability to inhibit bacterial growth and biofilm formation. mdpi.comnih.gov

Environmental Fate and Transformation Dynamics

Abiotic Degradation Processes in Aquatic Environments

Specific studies detailing the abiotic degradation processes, such as hydrolysis, of 3-chloro-4-hydroxy-2(5H)-furanone in various aquatic environments could not be identified. For related compounds like MX, hydrolysis is a recognized degradation pathway that is pH-dependent. who.int For instance, at a pH of 8 and a temperature of 23°C, the half-life of MX is reported to be 6 days. who.int However, without direct experimental data, the hydrolysis rates and mechanisms for 3-chloro-4-hydroxy-2(5H)-furanone cannot be definitively stated.

Photolytic Transformation Pathways and Stability Under Light Exposure

Volatilization from Aqueous and Soil Matrices

Quantitative data on the volatilization of 3-chloro-4-hydroxy-2(5H)-furanone from water and soil, such as a Henry's Law constant, is not specified in the researched literature. The potential for volatilization is determined by a compound's vapor pressure and its solubility in water. nih.gov For the related compound mucochloric acid, an estimated vapor pressure of 1.0 x 10⁻³ mm Hg at 25°C suggests it is expected to exist primarily as a vapor in the atmosphere. nih.gov This indicates that volatilization could be a relevant environmental fate process, but specific data for 3-chloro-4-hydroxy-2(5H)-furanone is required for a conclusive assessment.

Influence of Environmental Parameters (e.g., pH, Temperature) on Degradation Kinetics

The precise influence of environmental parameters like pH and temperature on the degradation kinetics of 3-chloro-4-hydroxy-2(5H)-furanone has not been specifically documented. For analogous compounds like the disinfection byproduct MX, degradation is known to be influenced by such factors. The formation and stability of MX are highly dependent on pH, temperature, chlorine dose, and reaction time. who.int For example, the formation of MX is favored at a low pH (pH 2) and elevated temperature (45°C). who.int Conversely, its degradation via hydrolysis increases with higher pH. who.int It is plausible that the degradation of 3-chloro-4-hydroxy-2(5H)-furanone would exhibit similar dependencies, but empirical data is lacking.

Influence of Environmental Parameters on Related Compound (MX) Formation
ParameterOptimal Condition for FormationEffect on Degradation
pHLow (e.g., pH 2)Degradation increases with increasing pH
TemperatureHigh (e.g., 45°C)Degradation rates generally increase with temperature
Chlorine DoseHigher dose increases formationNot specified
Total Organic CarbonHigher concentration increases formationNot specified

Formation and Persistence in Disinfection Byproduct Environments

While 3-chloro-4-hydroxy-2(5H)-furanone belongs to a class of compounds that can be formed during water disinfection, specific studies on its formation pathways and persistence are not detailed in the available research. The formation of related furanone-like disinfection byproducts occurs when disinfectants like chlorine react with natural organic matter, such as phenolic precursors, present in raw water sources. oup.comrsc.org The persistence of these byproducts is a significant concern for drinking water quality. mmclibrary.com For example, MX is formed during pre-chlorination, can be removed by activated carbon filters, but may reform during post-chlorination, indicating its potential for persistence within a treatment and distribution system. who.int The specific conditions leading to the formation and the subsequent stability of 3-chloro-4-hydroxy-2(5H)-furanone in such environments require further investigation.

Structure Activity Relationship Sar Studies

Correlation of Halogenation Pattern with Chemical Reactivity

The halogenation pattern on the furanone ring is a critical factor governing the compound's chemical reactivity. The presence of electronegative halogens, such as chlorine, significantly influences the electron distribution within the molecule, thereby modulating its stability and susceptibility to chemical reactions. mdpi.comontosight.ai In analogs like 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA), the two chlorine atoms exhibit different reactivities, allowing for selective chemical transformations. mdpi.comnih.govresearchgate.net

The chlorine atom at the C3 position, adjacent to the carbonyl group, enhances the electrophilic nature of the conjugated system. This makes the furanone ring a potent Michael acceptor, susceptible to nucleophilic attack, which is a key mechanism in its biological activity. ucc.ie Studies comparing chloro- and bromo-substituted furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA), reveal that the type of halogen also impacts reactivity. For instance, bromine's slightly lower electronegativity and larger size compared to chlorine can alter reaction rates and pathways. mdpi.comnih.gov

Furthermore, the number and position of halogens are directly correlated with biological potency, particularly mutagenicity. Research on a series of halogenated 4-methyl-2(5H)-furanones demonstrated that increasing the number of halogens on the side chain (at a position analogous to C4 substituents) leads to a significant enhancement of mutagenic activity. nih.gov However, changing the halogen type at the C3 position from chlorine to bromine did not have a discernible impact on mutagenicity, suggesting that the presence of a halogen at this position is more critical than its specific type for this particular biological endpoint. nih.gov

Compound AnalogKey Halogenation FeatureImpact on Chemical Reactivity
Mucochloric Acid (MCA)Chlorine at C3 and C4Highly reactive molecule; two labile chlorine atoms with different reactivities. mdpi.comnih.gov
Mucobromic Acid (MBA)Bromine at C3 and C4Similar high reactivity to MCA; differences in reaction kinetics and acidity (pKa). mdpi.comnih.gov
MX AnalogsTri-halogenated methyl group at C4Enhances mutagenic potency significantly compared to di-halogenated versions. nih.gov
Table 1. Correlation between halogenation patterns of furanone analogs and their chemical reactivity.

Elucidating Structural Determinants for Specific Biological Interaction Mechanisms

The biological activity of 3-chloro-4-hydroxy-2(5H)-furanone and related compounds is attributed to their ability to interact with cellular components, often through covalent modification. The core 2(5H)-furanone skeleton is a key structural determinant for a range of activities, including antimicrobial, antifungal, anticancer, and quorum sensing inhibition. mdpi.comontosight.aiunipi.iteurekaselect.com

The primary mechanism of action involves the furanone's role as a potent Michael acceptor. The electron-withdrawing effect of the C3-chlorine and the C2-carbonyl group makes the C5 position susceptible to attack by biological nucleophiles, such as the thiol groups of cysteine residues in enzymes and regulatory proteins. ucc.ie This covalent binding can lead to enzyme inhibition or disruption of protein function. For example, the inhibition of bacterial biofilm formation by furanone derivatives is believed to be caused by their interaction with regulatory proteins that control quorum sensing. nih.gov

Another critical structural feature is the C5-hydroxyl group, which is part of a hemiacetal-like structure. The presence of this hydroxyl group is crucial for potent mutagenic activity in related compounds. nih.gov Studies comparing furanones with and without the C5-hydroxyl group show a dramatic decrease in mutagenicity upon its removal. The replacement of a hydrogen atom with a hydroxyl group at the C5 position was found to be the most significant factor for enhancing mutagenic effects in a series of halogenated furanones. nih.gov This suggests the C5-hydroxyl group is directly involved in the interaction with biological targets like DNA, or that it facilitates the molecule's transport or metabolism into a more reactive form.

Structural DeterminantBiological Interaction MechanismResulting Biological Activity
α,β-Unsaturated Lactone RingActs as a Michael acceptor, enabling covalent bonding with nucleophiles (e.g., cysteine residues). ucc.ieEnzyme inhibition, disruption of quorum sensing, antimicrobial effects. nih.gov
C3-Halogen (Chlorine)Enhances the electrophilicity of the conjugated system, increasing reactivity towards nucleophiles.Potentiates broad biological and mutagenic activity. nih.gov
C5-Hydroxyl GroupCrucial for high-potency interactions; its removal significantly reduces mutagenicity. nih.govHigh-level mutagenic activity. nih.gov
Table 2. Key structural features of the furanone ring and their role in biological interaction mechanisms.

Impact of Substituents on the Furanone Ring on Physicochemical Behavior relevant to Activity

Substituents on the furanone ring profoundly affect the molecule's physicochemical properties, such as acidity, stability, and lipophilicity, which in turn influence its biological activity. The electron-donating or electron-withdrawing nature of these substituents can modulate the reactivity of the entire molecule. rsc.org

The acidity of the furanone is influenced by the halogen substituents. A comparison of mucochloric acid (pKa 3.95) and mucobromic acid (pKa 4.27) shows that the more electronegative chlorine atoms result in a slightly stronger acid. mdpi.comnih.gov This difference in acidity can affect the compound's state of ionization at physiological pH, influencing its ability to cross cell membranes and interact with targets.

The nature of the substituent at the C4 position has been shown to create a clear hierarchy of biological potency. In a study comparing various chlorohydroxyfuranones (CHFs), the order of potency for inhibiting gap junctional intercellular communication (GJIC) was found to be: 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) > 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) ≈ mucochloric acid (MCA) > 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF). nih.gov This demonstrates that a more heavily halogenated and electron-withdrawing substituent at C4 (dichloromethyl) confers greater activity than a less halogenated (chloromethyl) or a simple alkyl group (methyl). nih.gov This is consistent with the principle that electron-withdrawing groups increase the electrophilic character and reactivity of the furanone core.

Furthermore, stability is a key physicochemical property. Halogenated furanones can be unstable under basic conditions (pH > 8) or at high temperatures, which can lead to ring-opening and loss of activity. The specific substituents can influence this stability, affecting the compound's effective concentration and duration of action in a biological system.

Substituent/FeaturePhysicochemical EffectRelevance to Biological Activity
Halogen type (Cl vs. Br)Alters acidity (pKa). mdpi.comnih.govInfluences ionization state, membrane transport, and target interaction.
C4-Substituent (-CH3, -CH2Cl, -CHCl2)Increases electron-withdrawing character with more halogens.Directly correlates with potency for inhibiting GJIC; MX (-CHCl2) is most potent. nih.gov
Overall Substitution PatternAffects molecular stability, particularly at different pH and temperatures. Determines the compound's half-life and bioavailability in biological assays.
Table 3. Influence of furanone ring substituents on physicochemical properties and biological activity.

Derivatization Chemistry and Synthetic Utility

Strategies for Functionalization of the Hydroxyl Group (e.g., Esters, Ethers, Carbamates)

The hydroxyl group at the C-5 position of the mucochloric acid molecule exhibits reactivity typical of an alcohol, enabling its conversion into a variety of functional groups, including esters, ethers, and carbamates. nih.gov These transformations are key initial steps in the synthesis of more complex derivatives.

Esterification of the 5-hydroxyl group can be achieved through various standard methods. One notable strategy involves the reaction of mucochloric acid with methyl chloroformate in the presence of a base, such as diisopropylethylamine (Hünig's base), to yield a corresponding carbonate. nih.gov This carbonate derivative is particularly useful as the methoxycarbonyloxy group is a labile leaving group, facilitating subsequent substitution reactions with nucleophiles like amines or alcohols. nih.gov

The synthesis of ethers is another important functionalization pathway. The hydroxyl group can be converted into an ether linkage, although specific methodologies for direct etherification of mucochloric acid are less commonly detailed in readily available literature, the potential for such reactions is inherent to the hydroxyl functionality.

Carbamate derivatives of mucochloric acid can also be synthesized from the 5-hydroxyl group. nih.gov These are typically formed through the reaction of the hydroxyl group with an isocyanate or by a multi-step process involving activation of the hydroxyl group.

A summary of representative functionalization strategies for the hydroxyl group is presented in the table below.

Derivative TypeReagents and ConditionsResulting Functional GroupReference(s)
CarbonateMethyl chloroformate, diisopropylethylamineMethoxycarbonyloxy nih.gov
Amino Derivatives (via carbonate)Secondary amines, toluene (B28343), room temperature5-Amino nih.gov
Thio-substituted DerivativesAromatic thiols, acidic conditions5-Thio nih.gov

Introduction of Diverse Substituents via Halogen Atom Displacement

The two chlorine atoms on the furanone ring of mucochloric acid are labile and susceptible to nucleophilic substitution, providing a direct route for the introduction of a wide range of substituents. nih.govmdpi.com The differential reactivity of these two halogen atoms can often be exploited to achieve selective transformations. researchgate.net

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For instance, treatment of 3,4,5-trihalogeno-2(5H)-furanone with the cyclic amine aziridine (B145994) in the presence of triethylamine (B128534) (TEA) results in the substitution of the chlorine atoms at both the C-4 and C-5 positions. mdpi.com

The reaction with sodium azide (B81097) in a methanolic solution provides another example of halogen displacement. In the case of 3,4,5-trichloro-2(5H)-furanone, the chlorine atom at the C-4 position is substituted by an azido (B1232118) group. mdpi.com If an excess of sodium azide is used, the chlorine atom at the C-5 position can also be replaced. mdpi.com

These halogen displacement reactions are fundamental to the synthetic utility of mucochloric acid, allowing for the construction of a diverse library of furanone derivatives with varied functionalities.

Application of Furanone Derivatives as Building Blocks in Organic Synthesis

Due to its high degree of functionalization, mucochloric acid and its derivatives are exceptionally useful as building blocks in organic synthesis. nih.govresearchgate.netbenthamdirect.com They provide a convenient and inexpensive entry point to a wide variety of interesting and often biologically active organic compounds. benthamdirect.com The 2(5H)-furanone core is a common motif in numerous natural products and pharmacologically active molecules. researchgate.netresearchgate.netmdpi.com

The synthetic applications of mucochloric acid derivatives are extensive and include the preparation of:

Variously substituted 2(5H)-furanone derivatives: These compounds can exhibit a range of biological activities, including anti-inflammatory and cytotoxic properties against human cancer cell lines. benthamdirect.com

Nitrogen- and sulfur-containing heterocycles: The furanone ring can be transformed into other heterocyclic systems, such as pyridazinones and 1H-pyrrol-2(5H)-ones, which are precursors to agrochemically important substances. nih.govbenthamdirect.commdpi.com

Stereodefined acyclic unsaturated dihalogenated compounds: Ring-opening reactions of furanone derivatives can lead to the formation of stereodefined acyclic structures. benthamdirect.com

The versatility of mucochloric acid as a synthetic precursor is further demonstrated by its use in reactions such as the Knoevenagel condensation, Mukaiyama aldol (B89426) reaction, Barbier-type reactions, and Friedel-Crafts-type arylations to introduce substituents at the C-5 position. nih.govmdpi.com

Derivatization Methods for Enhanced Analytical Detection and Separation

The accurate quantification of mucochloric acid and its derivatives, particularly in environmental samples like drinking water, can be challenging due to their low concentrations and potential for matrix interference. nih.govresearchgate.net To overcome these challenges, derivatization methods are frequently employed to enhance their volatility and improve their chromatographic behavior and detector response, especially for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.netdoi.orgnih.gov

Common derivatization strategies include:

Methylation: This is a typical method for the quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a related and highly mutagenic compound. nih.govresearchgate.net

Trifluoroacylation: A one-step derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) has been developed for MX, resulting in a trifluoroacylated derivative with improved detection limits and reduced analysis time. nih.govresearchgate.net The resulting derivative, trifluoroacetic acid-4-chloro-3-dichloromethyl-5-oxo-2-hydro-furan-2-yl ester, is stable and provides abundant and selective ions in the mass spectrum, allowing for clear identification and quantification. nih.gov

Alkylation with other alcohols: Derivatization with 2-propanol has been shown to significantly lower the GC-MS detection level of MX compared to other alcohol derivatization agents. doi.orgnih.gov Other alcohols, such as pentafluoropropanol, have also been used. researchgate.net

Silylation: Derivatization to form a trimethylsilyl (B98337) derivative allows for direct analysis in the injector of a gas chromatograph. researchgate.net

For separation and analysis, high-performance liquid chromatography (HPLC) is also a valuable technique. Reversed-phase HPLC methods can be used for the analysis of 2(5H)-furanone and its derivatives. sielc.comsielc.com These methods often use a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as sodium acetate (B1210297) or formic acid for mass spectrometry compatibility. sielc.comsielc.comresearchgate.netresearchgate.net

The table below summarizes some of the key analytical derivatization and detection methods.

Analytical TechniqueDerivatization AgentAnalyteKey FindingsReference(s)
GC-MS/MSN-methyl-bis-trifluoroacetamide (MBTFA)3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)Significant reduction in analysis time and improved detection limits. nih.govresearchgate.net
GC-MS2-Propanol3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)Significantly lowers the detection level compared to other alcohols. doi.orgnih.gov
GC-MSMethylation (e.g., with 10% H2SO4 in methanol)3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)A common method for quantification. researchgate.net
HPLCNone (Reversed-Phase)2(5H)-FuranoneSeparation achieved with a C18 column and a mobile phase of acetonitrile and water with an acid modifier. sielc.comsielc.com

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2(5H)-Furanone, 3-chloro-4-hydroxy- and Related Analogs

The 2(5H)-furanone core is a significant pharmacophore present in numerous natural and synthetic compounds, conferring a wide spectrum of biological activities. researchgate.net Research has demonstrated that derivatives of this heterocyclic ring system exhibit anti-inflammatory, analgesic, antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netekb.eg A prominent member of this family is 3,4-dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid (MCA), which, along with its bromo analog mucobromic acid (MBA), serves as a highly functionalized and reactive building block for chemical synthesis. researchgate.netnih.govnih.gov The unique structure of these dihalo-5-hydroxy-2(5H)-furanones, featuring a hemiacetal hydroxyl group, two halogen atoms, a double bond, and a carbonyl group, makes them exceptionally versatile reactants. nih.gov

A structurally related and extensively studied analog is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a disinfection by-product formed during the chlorination of water containing natural organic matter. who.intnih.gov Academic studies have identified MX as a potent mutagen, accounting for a significant portion (15-60%) of the mutagenicity found in chlorinated drinking water. who.int Further research has established MX as a multisite carcinogen in animal models, capable of inducing both benign and malignant tumors. who.intnih.gov

Synthetic derivatives of the furanone scaffold have shown significant promise in targeted therapeutic applications. For example, lactams derived from mucochloric and mucobromic acids have been synthesized and identified as effective inhibitors of quorum sensing (QS) in Pseudomonas aeruginosa, a mechanism that regulates bacterial virulence. nih.gov Similarly, the introduction of terpene moieties to create chiral 2(5H)-furanone sulfones has yielded compounds with notable antimicrobial activity against pathogenic bacteria such as S. aureus. mdpi.com These findings underscore the furanone core's role as a tunable scaffold for developing novel bioactive agents.

Compound FamilyKey Academic FindingsRelevant Analogs
2(5H)-Furanones Possess a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netekb.eg Serve as versatile scaffolds in organic synthesis. foreverest.netMucochloric acid, Mucobromic acid
Halogenated Furanones 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) is a potent mutagen and carcinogen formed during water disinfection. who.intnih.gov Mucochloric acid (MCA) is a highly reactive building block for synthesis. nih.govnih.govBrominated MX analogs (BMXs)
Furanone-derived Lactams Exhibit quorum sensing inhibition (QSI) activity against pathogenic bacteria like P. aeruginosa. nih.govN-alkyl and N-aryl 3,4-dichloropyrrole-2-ones
Chiral Furanone Sulfones Show antimicrobial activity against both planktonic and biofilm-embedded bacteria, such as methicillin-resistant S. aureus (MRSA). mdpi.com3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfo-nyl]-2(5H)-furanone

Unresolved Research Questions and Methodological Challenges

Despite significant progress, several research questions and methodological hurdles remain in the study of 2(5H)-Furanone, 3-chloro-4-hydroxy- and its analogs. A primary challenge is the analytical detection of these compounds in environmental matrices. who.int For instance, the analysis of MX in drinking water is complicated by its presence at trace concentrations (nanograms per liter) and its thermolabile nature, which necessitates highly sensitive and specialized analytical methods like gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS) following a derivatization step. who.intnih.govdoi.org Developing simpler, more robust, and widely accessible analytical protocols remains a key objective.

The complete toxicological profiles and precise molecular mechanisms of carcinogenicity for compounds like MX are not fully elucidated. While studies have shown that MX possesses both tumor-initiating and promoting activities, the exact pathways involved require further investigation. nih.gov A significant knowledge gap also exists concerning the environmental fate of these compounds. cdnsciencepub.com Critical unresolved questions include their chemical stability, biodegradability, and potential for bioaccumulation in aquatic ecosystems, which are vital for comprehensive environmental risk assessment. cdnsciencepub.com

Furthermore, while numerous furanone derivatives have been synthesized and screened for biological activity, a deep and comprehensive understanding of their structure-activity relationships (SAR) is still evolving. researchgate.net Elucidating how specific structural modifications to the furanone ring influence potency, selectivity, and mechanism of action for various biological targets (e.g., bacterial enzymes, quorum sensing receptors, cancer cell lines) is an ongoing research endeavor.

Prospects for Advanced Chemical Synthesis and Targeted Derivatization

The furanone scaffold presents considerable opportunities for advanced chemical synthesis and the rational design of targeted derivatives. Mucochloric acid (MCA) and its analogs are recognized as valuable and highly reactive starting materials, allowing for diverse structural modifications. nih.govnih.gov The differential reactivity of the two halogen atoms and the hydroxyl group at the C-5 position enables selective transformations, making MCA a versatile building block for complex molecular architectures. nih.govnih.gov Established derivatization strategies include esterification of the hydroxyl group, which facilitates substitution with various nucleophiles like amines and alcohols, and coupling with thiols. nih.gov

Future prospects lie in the development of more sophisticated and efficient synthetic methodologies. This includes the use of advanced catalytic systems, such as gold or rhodium/palladium catalysts, to facilitate novel cyclization and functionalization reactions for constructing highly substituted furanone cores. organic-chemistry.org The synthesis of chiral furanone derivatives, as demonstrated with terpene-based sulfones, highlights a promising direction for creating stereochemically pure compounds with enhanced biological specificity and potency. mdpi.com

Targeted derivatization is increasingly focused on modulating specific biological pathways. The successful synthesis of furanone-based lactams as quorum sensing inhibitors is a prime example of rationally designing molecules to disrupt bacterial communication rather than employing direct bactericidal action, which may reduce the selective pressure for antibiotic resistance. nih.gov Another promising avenue is the development of furanone glycoconjugates, which could improve pharmacokinetic properties or enable targeted delivery. nih.gov Moreover, the exploration of 5-hydroxy-2(5H)-furanone, derived from the oxidation of furfural (B47365), as a bio-based platform chemical opens pathways for the sustainable synthesis of industrial C4 chemicals like maleic acid and gamma-butyrolactone. chemrxiv.org

Emerging Areas in Furanone Chemistry and Interdisciplinary Research

Furanone chemistry is expanding into several exciting and interdisciplinary research areas. One of the most prominent emerging fields is the development of furanones as anti-virulence agents that target bacterial quorum sensing (QS). researchgate.netunipi.it This strategy, which aims to disarm pathogens rather than kill them, represents a paradigm shift in combating infectious diseases and antibiotic resistance and involves a blend of medicinal chemistry, microbiology, and molecular biology. nih.gov

The application of furanone chemistry in materials science is another rapidly growing field. numberanalytics.com Researchers are exploring furan-based derivatives for the creation of novel materials with unique properties, including conjugated polymers for organic electronics and resins for advanced composite materials. numberanalytics.com There is also emerging interest in developing furan-based materials for energy storage applications, such as batteries and supercapacitors, and for biomedical uses like tissue engineering and drug delivery systems. numberanalytics.com

The intersection of furanone chemistry with environmental science and public health remains a critical area of interdisciplinary research. The study of disinfection by-products like MX necessitates collaboration between analytical chemists, toxicologists, and environmental engineers to monitor their formation, assess health risks, and develop effective water treatment strategies. who.intnih.gov Furthermore, the pursuit of sustainable chemistry is positioning furanones as key bio-based platform chemicals. chemrxiv.org The conversion of biomass-derived furfural into versatile furanone intermediates for the synthesis of industrial chemicals represents a crucial link between catalysis, green chemistry, and industrial biotechnology. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-4-hydroxy-2(5H)-furanone with high purity?

  • Methodological Answer : Synthesis typically involves halogenation and hydroxylation of 2(5H)-furanone precursors. For high purity (>99%), column chromatography or recrystallization in polar solvents (e.g., DMSO) is recommended . Reaction optimization should consider stoichiometric ratios of chlorinating agents (e.g., SOCl₂) and hydroxylation conditions (e.g., controlled pH for regioselectivity) .

Q. What are optimal storage conditions to prevent degradation of 3-chloro-4-hydroxy-2(5H)-furanone?

  • Methodological Answer : Store at -20°C in anhydrous DMSO to minimize hydrolysis. For short-term use, refrigeration (2–8°C) under inert gas (N₂/Ar) is acceptable, but long-term storage requires lyophilization and desiccation . Stability tests under varying temperatures (25°C, 4°C, -20°C) should precede large-scale storage .

Q. Which analytical techniques are most effective for assessing the purity of 3-chloro-4-hydroxy-2(5H)-furanone?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR; ¹H/¹³C) are standard. Cross-validate with mass spectrometry (MS) for molecular weight confirmation (expected m/z ~146.5 for C₄H₃ClO₃) and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., C=O at ~1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing substituted 2(5H)-furanone derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For 3-chloro-4-hydroxy derivatives, use deuterated DMSO (DMSO-d₆) to stabilize hydroxyl protons and observe tautomeric equilibria. Compare experimental data with computational predictions (DFT calculations for chemical shifts) . X-ray crystallography can definitively assign stereochemistry in crystalline derivatives .

Q. What mechanistic insights explain the reactivity of 3-chloro-4-hydroxy substituents in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at C5, while the hydroxyl group directs nucleophiles via hydrogen bonding. Kinetic studies (e.g., stopped-flow UV-Vis) under varying pH can elucidate protonation-dependent pathways . Competing ring-opening reactions (e.g., hydrolysis to carboxylic acids) require monitoring via LC-MS .

Q. How do structural modifications (e.g., nitro or methyl groups) alter the bioactivity of 3-chloro-4-hydroxy-2(5H)-furanone?

  • Methodological Answer : Introduce substituents via Michael addition or electrophilic substitution, then screen for bioactivity (e.g., antimicrobial assays). For nitro derivatives (e.g., 3-nitro-4-hydroxy analogs), redox activity may correlate with cytotoxicity; use cyclic voltammetry to assess electron-transfer potential . Compare with methyl-substituted analogs (e.g., 3-methyl-4-hydroxy derivatives) to evaluate steric effects .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting reports on the stability of 3-chloro-4-hydroxy-2(5H)-furanone in aqueous solutions?

  • Methodological Answer : Stability varies with pH and temperature. Design accelerated degradation studies (e.g., 40°C, pH 3–9) and quantify degradation products (e.g., chlorinated carboxylic acids) via LC-MS. Use Arrhenius modeling to predict shelf life under standard conditions .

Q. What strategies mitigate side reactions during halogenation of 2(5H)-furanone precursors?

  • Methodological Answer : Overhalogenation is common. Use mild reagents (e.g., N-chlorosuccinimide instead of Cl₂ gas) and monitor reaction progress via thin-layer chromatography (TLC). Quenching with Na₂S₂O₃ removes excess halogen . For regioselectivity, steric hindrance from protecting groups (e.g., silyl ethers) can block undesired positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.